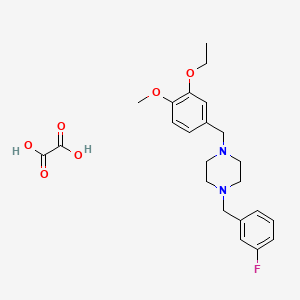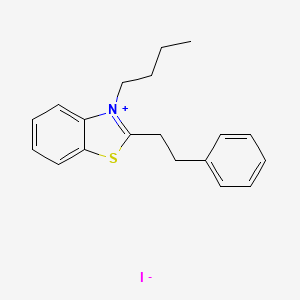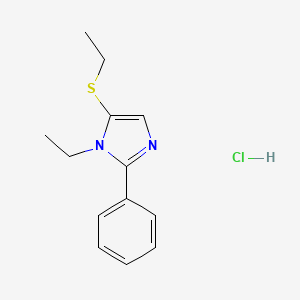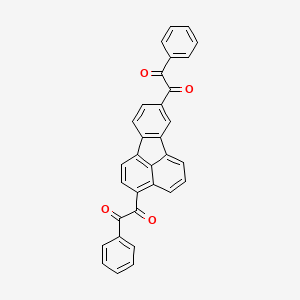![molecular formula C24H35NO2 B5187920 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol, also known as BHT-Phenol, is a synthetic antioxidant compound that has been widely used in various industries. It is known for its ability to prevent oxidative degradation of organic materials and is commonly used as an additive in plastics, rubber, and petroleum products. However, in recent years, there has been an increasing interest in the potential biomedical applications of BHT-Phenol.
作用机制
The mechanism of action of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in cancer cells is not fully understood, but it is believed to involve the induction of oxidative stress and DNA damage. 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent DNA damage. This, in turn, triggers the activation of cell cycle checkpoints and apoptosis pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid metabolism and the inhibition of inflammation. It has also been found to possess neuroprotective properties, with studies demonstrating its ability to protect against oxidative stress-induced neuron damage.
实验室实验的优点和局限性
One of the main advantages of using 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in lab experiments is its ability to prevent oxidative degradation of organic materials, which can be particularly useful in studies involving sensitive biomolecules. Additionally, 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol is relatively stable and has a long shelf life, making it a convenient reagent for research purposes. However, one limitation of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol is its potential toxicity, particularly at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and exposure time in lab experiments.
未来方向
There are several potential future directions for the study of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol. One area of interest is the development of novel formulations of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol for use in cancer therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in cancer cells and to identify potential biomarkers for its use in cancer diagnosis and treatment. Finally, there is also potential for the use of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in other biomedical applications, such as the treatment of neurodegenerative diseases.
合成方法
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with formaldehyde and subsequent reaction with N-methyl-N-(2-hydroxy-2-phenylethyl)amine. The synthesis process has been well established and optimized, resulting in high yields of pure 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol.
科学研究应用
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been extensively studied for its potential biomedical applications, particularly in the field of cancer research. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been found to inhibit the growth of tumors in animal models.
属性
IUPAC Name |
2,6-ditert-butyl-4-[[(2-hydroxy-2-phenylethyl)-methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-23(2,3)19-13-17(14-20(22(19)27)24(4,5)6)15-25(7)16-21(26)18-11-9-8-10-12-18/h8-14,21,26-27H,15-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSEJHXYSHZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[[(2-hydroxy-2-phenylethyl)-methylamino]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5187837.png)

![2-(ethylthio)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187848.png)
![2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5187856.png)


![5-[4-(benzyloxy)benzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5187880.png)

![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)
![ethyl 6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187902.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)